Cas no 78564-54-2 (9H-Purine-6-carboxamide, N-methyl-)

9H-Purine-6-carboxamide, N-methyl-, is a purine derivative with significant relevance in medicinal chemistry and biochemical research. This compound serves as a key intermediate in the synthesis of nucleoside analogs and other biologically active molecules. Its structural features, including the N-methyl substitution and carboxamide functional group, enhance its utility in modifying pharmacological properties such as solubility and binding affinity. The compound is particularly valuable in the development of antiviral and anticancer agents, where precise molecular modifications are critical. High purity and well-characterized synthesis pathways ensure its reliability for research applications. Its versatility makes it a preferred choice for studies targeting enzyme inhibition and nucleotide metabolism.
9H-Purine-6-carboxamide, N-methyl- structure
78564-54-2 structure
商品名:9H-Purine-6-carboxamide, N-methyl-
CAS番号:78564-54-2
MF:C7H7N5O
メガワット:177.163379907608
CID:4736698

9H-Purine-6-carboxamide, N-methyl- 化学的及び物理的性質

名前と識別子

    • 9H-Purine-6-carboxamide, N-methyl-
    • N-Methyl-1H-purine-6-carboxamide
    • インチ: 1S/C7H7N5O/c1-8-7(13)5-4-6(11-2-9-4)12-3-10-5/h2-3H,1H3,(H,8,13)(H,9,10,11,12)
    • InChIKey: YMXDJOFKHVZJCO-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=C2C(=NC=N1)N=CN2)NC

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 209
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 83.6

9H-Purine-6-carboxamide, N-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-633575-10.0g
N-methyl-7H-purine-6-carboxamide
78564-54-2
10g
$5221.0 2023-05-29
Enamine
EN300-633575-0.5g
N-methyl-7H-purine-6-carboxamide
78564-54-2
0.5g
$1165.0 2023-05-29
Enamine
EN300-633575-2.5g
N-methyl-7H-purine-6-carboxamide
78564-54-2
2.5g
$2379.0 2023-05-29
Enamine
EN300-633575-0.05g
N-methyl-7H-purine-6-carboxamide
78564-54-2
0.05g
$1020.0 2023-05-29
Enamine
EN300-633575-0.1g
N-methyl-7H-purine-6-carboxamide
78564-54-2
0.1g
$1068.0 2023-05-29
Enamine
EN300-633575-5.0g
N-methyl-7H-purine-6-carboxamide
78564-54-2
5g
$3520.0 2023-05-29
Enamine
EN300-633575-0.25g
N-methyl-7H-purine-6-carboxamide
78564-54-2
0.25g
$1117.0 2023-05-29
Enamine
EN300-633575-1.0g
N-methyl-7H-purine-6-carboxamide
78564-54-2
1g
$1214.0 2023-05-29

9H-Purine-6-carboxamide, N-methyl- 関連文献

9H-Purine-6-carboxamide, N-methyl-に関する追加情報

Introduction to 9H-Purine-6-carboxamide, N-methyl- (CAS No. 78564-54-2)

9H-Purine-6-carboxamide, N-methyl-, identified by its Chemical Abstracts Service (CAS) number 78564-54-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic molecule belongs to the purine derivatives, a class of substances widely recognized for their biological activities and pharmaceutical relevance. The structural framework of 9H-Purine-6-carboxamide, N-methyl- incorporates a purine core, which is a fundamental scaffold in nucleic acid bases and various bioactive molecules. The presence of a carboxamide group at the 6-position and a methylated amine at the N1 position imparts unique chemical properties that make it a valuable intermediate in drug discovery and synthetic chemistry.

The compound’s molecular structure has garnered attention due to its potential applications in medicinal chemistry. Specifically, the carboxamide functionality at the 6-position of the purine ring enhances its solubility and reactivity, making it a versatile building block for designing novel therapeutic agents. Researchers have leveraged this compound to develop inhibitors targeting enzymes involved in metabolic pathways and signal transduction processes. For instance, derivatives of 9H-Purine-6-carboxamide, N-methyl- have been explored as potential candidates for treating inflammatory diseases and cancer by modulating key enzymatic activities.

In recent years, advancements in computational chemistry and molecular modeling have facilitated the rational design of 9H-Purine-6-carboxamide, N-methyl- based molecules with enhanced pharmacological profiles. Studies have demonstrated that modifications at the 6-carboxamide and N-methyl positions can significantly alter binding affinity to biological targets. This flexibility has enabled the synthesis of highly specific inhibitors with reduced off-target effects, a critical factor in modern drug development. The compound’s structural features also make it an attractive precursor for generating libraries of diverse scaffolds for high-throughput screening (HTS) campaigns.

One notable application of 9H-Purine-6-carboxamide, N-methyl- lies in its role as a precursor for antiviral agents. The purine scaffold is closely related to adenosine and guanosine, essential components of RNA and DNA. By incorporating functional groups that mimic or interfere with natural nucleobases, researchers aim to develop inhibitors that disrupt viral replication cycles. Preliminary studies have shown that certain derivatives of this compound exhibit inhibitory activity against RNA-dependent RNA polymerases (RdRp) in viruses such as SARS-CoV-2. This aligns with broader efforts to identify broad-spectrum antiviral drugs capable of combating emerging pathogens.

The synthesis of 9H-Purine-6-carboxamide, N-methyl- involves multi-step organic transformations that highlight its synthetic utility. Key synthetic routes include condensation reactions between urea derivatives and β-ketoesters, followed by cyclization steps to form the purine core. The introduction of the carboxamide group at the 6-position typically employs carboxylic acid chlorides or anhydrides under controlled conditions. Subsequent methylation at the N1 position can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of appropriate bases. These synthetic strategies underscore the compound’s accessibility and suitability for further derivatization.

The pharmacological relevance of 9H-Purine-6-carboxamide, N-methyl- has been further explored through structure-activity relationship (SAR) studies. Researchers have systematically modified various positions on the purine ring to assess their impact on biological activity. Notably, substitutions at the 2-, 8-, and 3-position have been investigated for their effects on enzyme inhibition kinetics. These studies have provided valuable insights into optimizing potency while minimizing toxicity. Additionally, computational modeling has been employed to predict binding modes of these derivatives with target proteins, accelerating the design process.

Recent research has also highlighted the role of 9H-Purine-6-carboxamide, N-methyl- in developing kinase inhibitors. Kinases are enzymes critical for cell signaling pathways and are frequently implicated in diseases such as cancer. By designing molecules that selectively inhibit aberrant kinase activity, researchers aim to develop targeted therapies with improved efficacy and safety profiles. The purine scaffold’s ability to mimic ATP binding pockets has made it particularly useful in this context. Several preclinical candidates derived from 9H-Purine-6-carboxamide, N-methyl- have shown promising results in phase I clinical trials for various oncological indications.

The compound’s versatility extends beyond pharmaceutical applications; it also finds utility in agrochemical research. Purine derivatives are known to exhibit herbicidal and fungicidal properties due to their ability to interfere with essential metabolic processes in plants and fungi. By incorporating structural motifs similar to natural nucleobases, chemists have developed novel agrochemicals that offer improved crop protection while adhering to environmental sustainability standards. This dual application underscores the broad industrial relevance of 9H-Purine-6-carboxamide, N-methyl-.

In conclusion,9H-Purine-6-carboxamide, N-methyl- (CAS No. 78564-54-2) represents a cornerstone molecule in modern chemical biology and drug discovery. Its unique structural features enable diverse applications across therapeutic areas, including antiviral and anticancer therapies. The ongoing research into its derivatives continues to uncover new possibilities for addressing unmet medical needs through innovative synthetic methodologies and pharmacological investigations.

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